Flutimide

Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship

Flutimide is the original fungal metabolite and selective influenza A/B endonuclease inhibitor (IC50 ~3 µM). Its distinct 2,6-diketopiperazine core spares off-target polymerases at >100× IC50, making it the mandatory unoptimized scaffold control for SAR campaigns. Only this natural-product reference provides the validated baseline (IC50 3 µM) needed to benchmark >7-fold potency gains in novel synthetic analogues. For procurement as a pharmacophore validation standard or low-toxicity antiviral assay control (no cytotoxicity at 100 µM), request a quote today.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 162666-34-4
Cat. No. B056944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutimide
CAS162666-34-4
Synonyms(Z)-1-Hydroxy-5-(2-methylpropyl)-3-(2-methylpropylidene)-2,6(1H,3H)-pyrazinedione
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O
InChIInChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5-
InChIKeySIXHCCPAJIVTOY-UITAMQMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flutimide (CAS 162666-34-4): Essential Baseline for Influenza Endonuclease Inhibitor Procurement


Flutimide (CAS 162666-34-4) is a fungal metabolite isolated from Delitschia confertaspora, characterized as a fully substituted 1-hydroxy-3H-pyrazine-2,6-dione with a 2,6-diketopiperazine core [1]. It functions as a selective inhibitor of the cap-dependent endonuclease activity of influenza A and B viral RNA polymerase, a mechanism essential for viral transcription and replication [2]. As the first natural product identified to target this specific viral enzyme, Flutimide represents a distinct chemical scaffold within the influenza endonuclease inhibitor landscape [3].

Why In-Class Substitution of Flutimide (CAS 162666-34-4) Without Quantitative Benchmarking Introduces Experimental Risk


The influenza endonuclease inhibitor class exhibits extreme potency variations exceeding 1,000-fold across chemical subclasses [1]. Flutimide's micromolar activity (IC50 ~3 µM) contrasts sharply with synthetic sub-nanomolar clinical candidates like baloxavir acid (IC50 1.4–8.9 nM) [2]. Critically, Flutimide's distinct 2,6-diketopiperazine scaffold confers a unique selectivity profile—it spares other viral and cellular polymerases at concentrations 100–500× above its inhibitory concentration [3]. Conversely, simple aromatic substitution of Flutimide's isobutyl side chains yields >7-fold potency improvements (IC50 down to 0.8 µM) [4]. These quantitative divergences in potency, selectivity, and SAR trajectory preclude interchangeable use of unverified analogs or alternative endonuclease inhibitors.

Flutimide (CAS 162666-34-4): Quantitative Differentiation Evidence for Procurement Decisions


Flutimide vs. Aromatic Analogues: A >7-Fold Potency Gap Defines the Scaffold Optimization Trajectory

Flutimide exhibits an IC50 of 3 µM against influenza A virus cap-dependent endonuclease in vitro [1]. Direct SAR studies demonstrate that replacing the isobutyl side chains with p-fluorobenzylidene or p-methoxybenzylidene aromatic groups yields analogues with IC50 values of 0.9 µM and 0.8 µM, respectively—a >7-fold improvement in potency [2]. This quantitative gap confirms Flutimide as the foundational, unoptimized natural product scaffold, making it essential for baseline controls in SAR campaigns and for validating synthetic analogue potency claims.

Medicinal Chemistry Antiviral Drug Discovery Structure-Activity Relationship

Flutimide vs. 4-Substituted 2,4-Dioxobutanoic Acids: Comparable Potency but Distinct Natural Product Origin

Flutimide's endonuclease inhibitory potency (IC50 3 µM) falls within the reported range for 4-substituted 2,4-dioxobutanoic acid inhibitors (0.2–29.0 µM) [1]. However, Flutimide is distinguished as a natural product with a 2,6-diketopiperazine core, whereas the dioxobutanoic acids are fully synthetic [2]. Both classes share the same mechanism—selective inhibition of cap-dependent endonuclease without affecting initiation or elongation of viral mRNA synthesis [3]. This positions Flutimide as a natural product benchmark for validating synthetic inhibitor performance and for exploring natural product-inspired medicinal chemistry.

Natural Product Chemistry Antiviral Screening Mechanism of Action

Flutimide Antiviral Activity in Cell Culture: Quantitative Inhibition of MDCK Cell Infection

In Madin-Darby canine kidney (MDCK) cell-based antiviral assays, Flutimide inhibits influenza virus infection with an IC50 of 5.9 µM, while exhibiting no detectable cytotoxicity at concentrations up to 100 µM [1]. This >16-fold selectivity window (100 µM / 5.9 µM) demonstrates a favorable therapeutic index in vitro. Notably, more potent synthetic analogues (IC50 0.8–0.9 µM) displayed overt cytotoxicity at concentrations exceeding 10 µM, reducing their selectivity window [2]. Flutimide's lower absolute potency is thus offset by superior in vitro tolerability.

Virology Antiviral Assay Cell Culture

Flutimide vs. Baloxavir Acid: A 1,000-Fold Potency Gap Underscores Distinct Chemical Space and Application

Flutimide (IC50 = 3,000 nM) is approximately 1,000-fold less potent than the clinical endonuclease inhibitor baloxavir acid, which exhibits IC50 values of 1.4–3.1 nM for influenza A and 4.5–8.9 nM for influenza B in enzyme inhibition assays [1]. This vast potency differential reflects fundamentally distinct chemical scaffolds (natural product diketopiperazine vs. synthetic carbamoyl pyridone) and optimization states [2]. Flutimide is therefore not a substitute for high-potency clinical candidates but rather a structurally unique probe for target validation and natural product-inspired medicinal chemistry.

Drug Discovery Endonuclease Inhibitor Potency Benchmarking

Structural Determinants of Flutimide Activity: N-Hydroxy and Olefin Moieties Are Essential

SAR studies have established that the N-hydroxyimide and exocyclic olefin functionalities of Flutimide are indispensable for endonuclease inhibitory activity [1]. Removal or modification of these groups abolishes activity, while substitution of the isobutyl side chains with aromatic groups enhances potency (see Evidence Item 1) [2]. This pharmacophore definition is critical for guiding synthetic efforts and for distinguishing Flutimide from inactive structural analogs lacking these key features.

Structure-Activity Relationship Medicinal Chemistry Scaffold Optimization

Flutimide (CAS 162666-34-4): High-Value Procurement Scenarios Based on Quantitative Evidence


SAR Baseline Control for Flutimide Analogue Development Programs

Flutimide serves as the essential unoptimized scaffold control in SAR campaigns aimed at improving endonuclease inhibitory potency. Its IC50 of 3 µM provides a quantitative baseline against which synthetic analogue potencies (e.g., 0.8–0.9 µM for aromatic derivatives) are benchmarked [1]. Inclusion of Flutimide as a reference standard is mandatory for validating >7-fold potency improvements claimed for novel analogues [2].

Natural Product Selectivity Profiling vs. Synthetic Endonuclease Inhibitors

Flutimide's distinct selectivity profile—no inhibition of other viral or cellular polymerases at concentrations up to 100–500× its IC50—makes it an ideal comparator for evaluating off-target effects of synthetic endonuclease inhibitors [1]. Its natural product origin and 2,6-diketopiperazine core contrast with the synthetic carbamoyl pyridone scaffold of clinical candidates like baloxavir, enabling scaffold-dependent selectivity comparisons [2].

Cytotoxicity-Limited Antiviral Assay Development and Validation

Flutimide's favorable in vitro selectivity window (antiviral IC50 = 5.9 µM in MDCK cells; no cytotoxicity at 100 µM) [1] establishes it as a low-toxicity control for cell-based influenza antiviral assays. This is particularly valuable when evaluating highly potent but more cytotoxic synthetic analogues, where Flutimide provides a benchmark for acceptable therapeutic index [2].

Pharmacophore Validation Studies for Influenza Endonuclease Targeting

Flutimide's well-characterized SAR—specifically the essential N-hydroxyimide and exocyclic olefin functionalities—enables its use as a positive control in pharmacophore validation and virtual screening campaigns [1]. Its activity profile helps distinguish true endonuclease inhibitors from false positives in high-throughput screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flutimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.